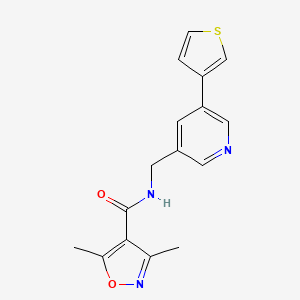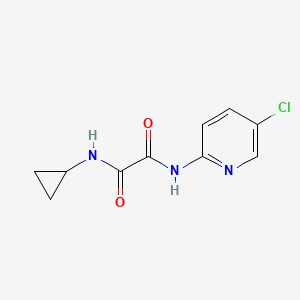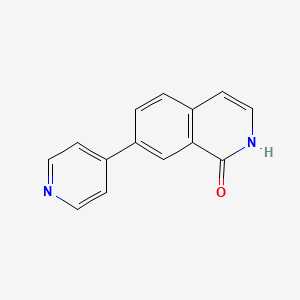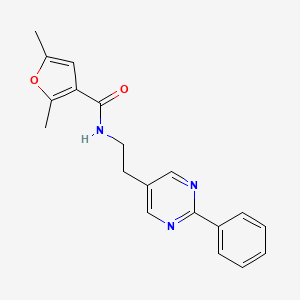![molecular formula C28H27N5O4 B2980686 2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189936-40-0](/img/structure/B2980686.png)
2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives often involves the reaction of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is considered to be mild, efficient, and operationally simple .Chemical Reactions Analysis
Triazoloquinoxalines can undergo various chemical reactions depending on their substituents. For example, they can intercalate with DNA, which means they can insert themselves between the base pairs of the DNA helix .Aplicaciones Científicas De Investigación
Synthesis and Inotropic Evaluation
A related compound, synthesized for evaluating positive inotropic activities, demonstrated potential as a heart-stimulating agent. This was observed in a study where compounds structurally similar to the one were tested for their effect on the stroke volume of isolated rabbit hearts, showing promising results compared to standard drugs like Milrinone (Li et al., 2008).
Synthesis of Methyl 2-[2-(4-Phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates
Another study focused on synthesizing amino acid derivatives linked to a triazoloquinoxaline moiety. These compounds were synthesized using different methods and yielded diverse derivatives, demonstrating the versatility and potential applications in medicinal chemistry (Fathalla, 2015).
Diversified Synthesis of 2-(4-Oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives
A diversified synthesis method for derivatives of a similar compound was developed, providing access to structurally varied and complex fused tricyclic scaffolds. This highlights the compound's potential in generating a range of bioactive molecules (An et al., 2017).
Antagonistic Properties in Adenosine Receptors
Some derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, closely related to the compound , have been studied for their antagonistic properties in human A3 adenosine receptors. This research indicates potential therapeutic applications, particularly in designing selective receptor antagonists (Catarzi et al., 2005).
Structural Aspects of Amide Containing Isoquinoline Derivatives
The structural aspects of amide-containing derivatives related to the compound were studied, revealing insights into their crystalline and gel formation properties. This could have implications in material sciences and pharmaceutical formulations (Karmakar et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of this compound are DNA and potentially the P300/CBP-associated factor (PCAF) based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These targets play crucial roles in cellular processes such as DNA replication and transcriptional regulation.
Mode of Action
This compound is believed to interact with its targets through a process known as DNA intercalation . Intercalation involves the insertion of molecules between DNA base pairs, disrupting the DNA double helix structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with DNA and PCAF can affect multiple biochemical pathways. By intercalating DNA, it can disrupt the cell cycle, leading to cell death. Its potential interaction with PCAF, a histone acetyltransferase, could influence gene expression by altering chromatin structure .
Pharmacokinetics
These compounds are typically well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA structure and function, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s DNA intercalation activity might be affected by the pH and ionic strength of the cellular environment. Additionally, the presence of other drugs could potentially influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4/c1-18(2)20-11-13-21(14-12-20)37-27-26-31-32(28(35)33(26)24-10-5-4-9-23(24)30-27)17-25(34)29-16-19-7-6-8-22(15-19)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYENKYOVGUXQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)


![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)
![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)